Gibberellic acid-d2

Catalog No.
S15748727
CAS No.
M.F
C19H22O6
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gibberellic acid-d2

Product Name

Gibberellic acid-d2

IUPAC Name

(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuteriomethylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid

Molecular Formula

C19H22O6

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1/i1D2

InChI Key

IXORZMNAPKEEDV-QWHXWVTRSA-N

Canonical SMILES

CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O

Isomeric SMILES

[2H]C(=C1C[C@]23C[C@]1(CC[C@H]2[C@]45C=C[C@@H]([C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)O)[2H]

Gibberellic acid-d2 is a deuterated form of gibberellic acid, a plant growth hormone that plays a crucial role in regulating various developmental processes in plants. The chemical formula for gibberellic acid-d2 is C19H22O6C_{19}H_{22}O_6, with a molecular weight of approximately 346.38 g/mol. This compound is characterized by its white to pale-yellow solid appearance and is slightly soluble in water, with solubility reported at about 5 g/L at 25°C . Gibberellic acid was first identified in Japan in 1926 from the fungus Gibberella fujikuroi, which causes the "foolish seedling" disease in rice, leading to excessive elongation of the plants .

Typical of gibberellins, including:

  • Esterification: It can form esters with alcohols, which may alter its biological activity.
  • Oxidation-Reduction: Gibberellic acid-d2 can participate in redox reactions, potentially affecting its stability and reactivity.
  • Thermolysis: Decomposition upon heating, particularly above its melting point of approximately 234°C .

These reactions are significant for modifying the compound for specific applications and understanding its behavior under different conditions.

Gibberellic acid-d2 exhibits similar biological activities to its non-deuterated counterpart. It is known to:

  • Stimulate cell elongation and division, promoting growth in stems and roots.
  • Induce germination in seeds by triggering the production of hydrolytic enzymes that facilitate the breakdown of stored food reserves .
  • Overcome dormancy in certain plant species, allowing for improved crop yields and growth rates.

The biological effects are mediated through the degradation of DELLA proteins, which are growth repressors in plants. By inhibiting these proteins, gibberellic acid-d2 promotes growth-related gene expression .

The synthesis of gibberellic acid-d2 can be achieved through several methods:

  • Microbial Fermentation: Utilizing specific microorganisms that naturally produce gibberellins. The process involves:
    • Cultivating microbes in a carbon-rich substrate.
    • Harvesting gibberellins through centrifugation or filtration.
    • Purifying the product using methods such as activated charcoal adsorption or liquid-liquid extraction .
  • Chemical Synthesis: Deuterated precursors can be used to synthesize gibberellic acid-d2 through organic synthesis techniques that incorporate deuterium into the molecular structure.

Gibberellic acid-d2 has several applications primarily in agriculture and horticulture:

  • Plant Growth Regulation: Used to enhance growth and development in various crops, including grapes and cherries, by promoting larger fruit sizes and increased yields.
  • Seed Germination: Employed to break dormancy in seeds that require specific conditions to germinate, thus improving agricultural efficiency.
  • Post-Harvest Treatment: Extends the shelf life of cut flowers and greens by maintaining cellular activity longer after harvesting .

Research on gibberellic acid-d2 interactions focuses on its effects on plant hormones and other growth regulators. Studies indicate that it can synergistically enhance the effects of other plant hormones like auxins and cytokinins, leading to improved growth responses. Additionally, interaction studies have shown that gibberellic acid-d2 can counteract the effects of growth inhibitors, facilitating recovery from stress conditions .

Several compounds share structural similarities with gibberellic acid-d2, including other gibberellins and plant hormones. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Gibberellic AcidHighNatural form; widely studied for plant growth
Gibberellin A4HighInvolved in similar growth processes but less potent
Indole-3-Acetic AcidModerateAn auxin; regulates cell elongation differently
Abscisic AcidModerateInhibitory effects on growth; stress response
CytokininModeratePromotes cell division; often works synergistically

Gibberellic acid-d2 is unique due to its deuterated nature, which allows for tracing studies in metabolic pathways without altering biological activity significantly. This feature makes it particularly valuable for research into plant physiology and hormone interactions.

XLogP3

0.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

348.15419191 g/mol

Monoisotopic Mass

348.15419191 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-15-2024

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